![molecular formula C13H22O6 B3042110 Methyl-2,3:4,6-DI-O-isopropylidene-D-mannopyranoside CAS No. 50705-56-1](/img/structure/B3042110.png)
Methyl-2,3:4,6-DI-O-isopropylidene-D-mannopyranoside
Overview
Description
Methyl-2,3:4,6-DI-O-isopropylidene-D-mannopyranoside is a crucial compound used in biomedical research . It is commonly employed as a masking agent for drugs targeting specific diseases . Its unique chemical structure allows it to selectively mask drug molecules, enhancing their therapeutic effectiveness and reducing off-target side effects .
Synthesis Analysis
The synthesis of Methyl-2,3:4,6-DI-O-isopropylidene-D-mannopyranoside involves a series of reactions . The process includes Mitsunobu inversion at O-3, di-O-isopropylidenation of phenyl-1-thio-d-alloside, and anomeric deprotection on treatment with NBS/CaCO3 .Molecular Structure Analysis
The molecular structure of Methyl-2,3:4,6-DI-O-isopropylidene-D-mannopyranoside contains a total of 43 bonds; 21 non-H bonds, 1 rotatable bond, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, and 6 ethers .Chemical Reactions Analysis
The chemical reactions involving Methyl-2,3:4,6-DI-O-isopropylidene-D-mannopyranoside are complex and varied. It is used as a substrate for various reactions in the field of organic chemistry .Physical And Chemical Properties Analysis
Methyl-2,3:4,6-DI-O-isopropylidene-D-mannopyranoside has a molecular weight of 274.313g/mol and a molecular formula of C13H22O6 . It contains a total of 41 atoms; 22 Hydrogen atoms, 13 Carbon atoms, and 6 Oxygen atoms .Scientific Research Applications
Synthesis of Trisaccharides
Methyl-2,3:4,6-DI-O-isopropylidene-D-mannopyranoside is used in the synthesis of 3,6-branched α-D-mannosyl trisaccharides . This process involves the direct 2,3-O-isopropylidenation of α-D-mannopyranosides .
Preparation of Carbonates
This compound can be used in the preparation of carbonates . A stream of phosgene is introduced into an ice-cooled, vigorously stirred solution of methyl 2,3-O-isopropylidene-a-D-mannofuranoside .
Synthesis of Iminosugars
Methyl α-D-mannopyranoside, which can be derived from Methyl-2,3:4,6-DI-O-isopropylidene-D-mannopyranoside, has been used to synthesize a series of tri- and tetrahydroxylated seven-membered iminosugars .
Investigation of Mannose Binding Sites
This compound has also been used in a study to investigate the primary mannose binding site of pradimicin A .
Synthesis of Mannose-containing Derivatives
The isopropylidene moiety is one of the frequently used protecting groups in oligosaccharide synthesis for the temporary protection of hydroxyl groups. 2,3-O-Isopropylidene-α-D-manno-pyranosides are important building blocks in the synthesis of mannose-containing derivatives .
Quantitative Determination
Methyl-2,3:4,6-DI-O-isopropylidene-D-mannopyranoside can be used in the quantitative determination of 2,3; 4,6-di-O-isopropylidene-α-l-sorbofuranose .
Mechanism of Action
Target of Action
Methyl-2,3:4,6-DI-O-isopropylidene-D-mannopyranoside is a complex compound used in biomedical research .
Mode of Action
This compound is commonly employed as a masking agent for drugs targeting specific diseases . Its unique chemical structure allows it to selectively mask drug molecules, enhancing their therapeutic effectiveness and reducing off-target side effects .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
Its role as a masking agent suggests that it may enhance the effectiveness of certain drugs and reduce their off-target side effects .
Future Directions
properties
IUPAC Name |
(1R,2S,6S,7S,9R)-7-methoxy-4,4,12,12-tetramethyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O6/c1-12(2)15-6-7-8(17-12)9-10(11(14-5)16-7)19-13(3,4)18-9/h7-11H,6H2,1-5H3/t7-,8-,9+,10+,11+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUZYSYUFMRRNR-UVOCVTCTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2C(O1)C3C(C(O2)OC)OC(O3)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H]2[C@@H](O1)[C@H]3[C@@H]([C@H](O2)OC)OC(O3)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-2,3:4,6-DI-O-isopropylidene-D-mannopyranoside |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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